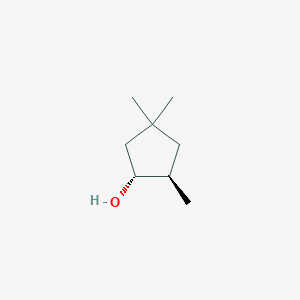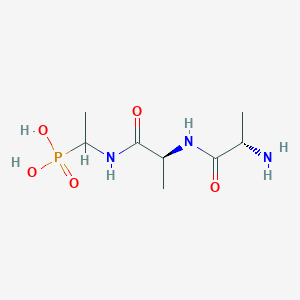
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an alanyl group and a phosphonoethyl group attached to an alaninamide backbone. This compound is of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the use of protected amino acids and phosphonoethyl derivatives. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce the compound by sequentially adding amino acids and other necessary reagents under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonoethyl derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can be compared with other similar compounds, such as:
L-Alanyl-L-alaninamide: Lacks the phosphonoethyl group, which may result in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Lacks the alanyl group, which may affect its reactivity and interactions with molecular targets.
L-Alanyl-N-(1-phosphonoethyl)-L-phenylalaninamide: Contains a phenylalanine residue instead of alanine, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
60778-50-9 |
|---|---|
Molekularformel |
C8H18N3O5P |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
1-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C8H18N3O5P/c1-4(9)7(12)10-5(2)8(13)11-6(3)17(14,15)16/h4-6H,9H2,1-3H3,(H,10,12)(H,11,13)(H2,14,15,16)/t4-,5-,6?/m0/s1 |
InChI-Schlüssel |
YRVLXUKRIFZZRC-HVYQYDHPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




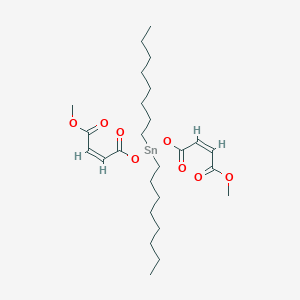
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)


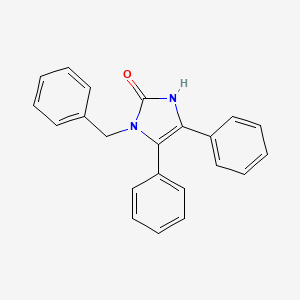
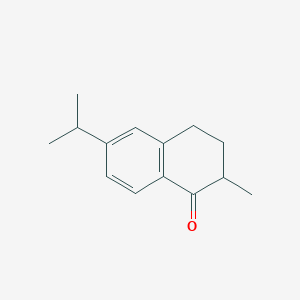
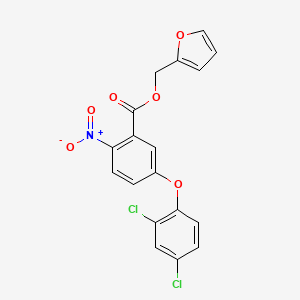

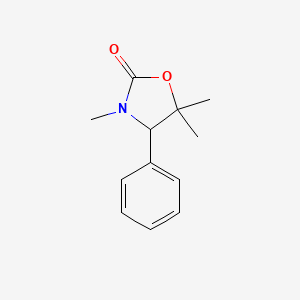
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
